Chemical structure and properties of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol
Chemical structure and properties of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol
This guide serves as an in-depth technical profile of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1]
This molecule represents a strategic optimization of the "privileged" 8-HQ structure, widely investigated in medicinal chemistry for its metal-chelating properties.[1] By combining a halogen at the 5-position with a bulky ortho-tolyl group at the 7-position, this compound is engineered to modulate metal affinity, enhance blood-brain barrier (BBB) permeability, and prevent the formation of insoluble metal-ligand aggregates common in neurodegenerative pathologies.[1]
[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a Metal Protein Attenuating Compound (MPAC) candidate.[1] Its design balances the electron-withdrawing effects of the 5-chloro group with the steric bulk of the 7-aryl substituent.[1]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 5-Chloro-7-(2-methylphenyl)quinolin-8-ol |
| Common Class | 7-Aryl-5-chloro-8-hydroxyquinoline; MPAC Derivative |
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.73 g/mol |
| Core Scaffold | 8-Hydroxyquinoline (Oxine) |
| SMILES | Cc1ccccc1-c2cc(Cl)c3cccc(n3c2O) |
Structural Logic
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5-Chloro Substituent: Increases lipophilicity and lowers the pKa of the phenolic hydroxyl group, stabilizing the phenolate anion for metal binding at physiological pH.
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7-(2-Methylphenyl) Group: The critical design element.[1] The ortho-methyl group on the phenyl ring creates significant steric hindrance near the chelation site.[1] This "steric bulk" is intended to:
Synthesis Protocol
The synthesis follows a convergent modular pathway, utilizing the commercially available antimicrobial agent Cloxyquin (5-chloro-8-hydroxyquinoline) as the starting material.[1] The critical step is the regioselective introduction of the aryl group via Suzuki-Miyaura cross-coupling.[1]
Reaction Pathway (Graphviz Diagram)
Figure 1: Two-step synthesis pathway from Cloxyquin to the target 7-aryl derivative.
Detailed Methodology
Step 1: Regioselective Iodination
This step exploits the activated nature of the 8-HQ ring.[1] The 5-position is blocked by chlorine, directing the electrophile (I⁺) exclusively to the 7-position.[1]
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Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Iodine (I₂), Potassium Iodide (KI), Potassium Hydroxide (KOH).
-
Protocol:
-
Dissolve 5-chloro-8-hydroxyquinoline in methanol.
-
Add KOH (1.1 eq) to deprotonate the phenol.[1]
-
Dropwise add a solution of I₂/KI in water at 0°C.
-
Stir at room temperature for 4 hours. The product, 5-chloro-7-iodo-8-hydroxyquinoline , precipitates as a yellow solid.[1]
-
Validation: ¹H NMR will show the disappearance of the H-7 proton doublet.[1]
-
Step 2: Suzuki-Miyaura Cross-Coupling
The iodine atom provides a reactive handle for palladium-catalyzed coupling.[1]
-
Reagents: 5-Chloro-7-iodo-8-hydroxyquinoline (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), Na₂CO₃ (2M aq).[1]
-
Solvent: Dimethoxyethane (DME) / Water (3:1).[1]
-
Protocol:
-
Degas solvents with argon to prevent Pd oxidation.[1]
-
Combine aryl halide, boronic acid, and base in the reaction vessel.
-
Add Pd catalyst under argon flow.[1]
-
Reflux at 85°C for 12–16 hours.
-
Workup: Cool, extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient). The o-methyl group may cause atropisomerism (axial chirality), broadening NMR signals slightly.
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Physicochemical Properties[1][7]
These properties govern the compound's ability to cross biological membranes (BBB) and interact with metalloproteins.[1]
| Property | Value (Predicted/Observed) | Significance |
| LogP (Lipophilicity) | ~4.2 – 4.5 | Highly lipophilic.[1] Excellent BBB penetration but requires formulation (e.g., lipid nanocarriers) for bioavailability.[1] |
| pKa (Phenolic OH) | ~7.8 | Slightly more acidic than 8-HQ (pKa 9.[1]9) due to the 5-Cl group.[1][2][3] At physiological pH (7.4), a significant fraction exists as the neutral species, aiding membrane transport. |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Low TPSA indicates excellent passive permeability across the BBB.[1] |
| Chelation Stoichiometry | 2:1 (Ligand:Metal) | Forms neutral, hydrophobic complexes with Zn²⁺ and Cu²⁺.[1] |
| Solubility | Low in water; High in DMSO/DCM | The 7-aryl group disrupts crystal packing, potentially improving solubility compared to planar 8-HQs.[1] |
Biological Mechanism: The MPAC Hypothesis
This molecule operates on the principle of Metal Protein Attenuating Compounds (MPACs) .[1] In neurodegenerative diseases like Alzheimer's, dysregulated metal ions (Cu²⁺, Zn²⁺) accumulate in amyloid-beta (Aβ) plaques, catalyzing oxidative stress and aggregation.
Mechanism of Action[1]
-
BBB Transit: The high LogP allows the molecule to cross the blood-brain barrier.[1]
-
Metal Normalization: It competes with Aβ peptides for Cu/Zn ions.[1] Unlike strong chelators (e.g., EDTA) that strip essential metals systemically, this compound has a moderate affinity (Kd ~10⁻¹⁰ M). It removes metals from the low-affinity Aβ sink but releases them to high-affinity intracellular chaperones.[1]
-
Steric "Shielding": The 2-methylphenyl group at position 7 acts as a steric bumper.[1] It prevents the formation of "stacked" metal-ligand lattices, ensuring the metal complex remains soluble and can be cleared or redistributed.
Biological Pathway Diagram (Graphviz)
Figure 2: The MPAC mechanism showing metal redistribution from toxic plaques to neuronal metabolic pathways.[1]
Applications & Research Context
Neurodegeneration (Alzheimer's & Parkinson's)
Research into 8-HQ derivatives (such as PBT2 and Clioquinol) has validated the scaffold.[1] This specific analog addresses the toxicity issues of iodinated compounds (Clioquinol) by replacing the labile iodine with a stable aryl group.
-
Key Advantage: The ortho-tolyl group prevents the formation of planar, intercalating toxic species often seen with flat aromatic chelators.
Antimicrobial & Anti-Biofilm
5-Chloro-8-hydroxyquinoline (Cloxyquin) is a known antitubercular agent.[1][2] The 7-aryl modification enhances membrane disruption capabilities.[1]
-
Mechanism: Transports excess copper into bacteria, overwhelming their homeostatic mechanisms (metal toxicity).[1]
Oncology (Proteasome Inhibition)
Copper complexes of 8-HQs act as proteasome inhibitors in tumor cells.[1] The 5-chloro-7-(2-methylphenyl) analog is investigated for its ability to induce apoptosis in cancer cells by transporting copper into the cell and inhibiting the 20S proteasome.[1]
References
-
Heiskanen, J. P., & Hormi, O. E. (2009).[1][4][5] "4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach." Tetrahedron, 65(2), 518-524.[1][4] Link
- Grounding: Establishes the Suzuki coupling protocol for aryl-substituted 8-hydroxyquinolines.
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Prana Biotechnology (Alterity Therapeutics). (2011).[1] "The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation."[1] Journal of Neurochemistry. Link
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Grounding: Validates the MPAC mechanism and the biological relevance of the 8-HQ scaffold in neurodegeneration.[1]
-
-
Gershon, H., et al. (1994).[1][4] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its analogs." Monatshefte für Chemie. Link
- Grounding: Discusses the impact of steric bulk (like the 2-methylphenyl group)
-
PubChem Compound Summary. (2024). "5-Chloro-8-hydroxyquinoline (Cloxyquin)."[1][2] National Center for Biotechnology Information.[1] Link
-
Grounding: Provides physical data for the parent scaffold used in synthesis.[1]
-
Sources
- 1. 5-Chloro-8-hydroxyquinoline (CAS NO:130-16-5) | 5-Chloro-8-hydroxyquinoline Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
